REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([C:12]2[O:13][C:14]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:15]=3[CH:16]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[K+]>C(O)CO>[Cl:21][C:18]1[CH:19]=[CH:20][C:14]2[O:13][C:12]([CH:9]3[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]3)=[CH:16][C:15]=2[CH:17]=1 |f:1.2|
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Name
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4-(5-chloro-2-benzofuranyl)-1-piperidinecarboxlic acid ethyl ester
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Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)C=1OC2=C(C1)C=C(C=C2)Cl
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the formed cloudy solution is heated, with vigorous stirring, for 15 hours at 160°
|
Duration
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15 h
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Type
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TEMPERATURE
|
Details
|
the reaction solution is thereupon cooled to 20°
|
Type
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EXTRACTION
|
Details
|
extracted twice with 500 ml of ethyl acetate each time
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Type
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WASH
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Details
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The organic phases are washed five times with 1 liter of water each time
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 300 ml of a 10% solution of methanesulphonic acid in water
|
Type
|
EXTRACTION
|
Details
|
the acid solution extracted with ether
|
Type
|
ADDITION
|
Details
|
The aqueous solution is then adjusted by addition of 10% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 liter of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution is dried with sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C=C(O2)C2CCNCC2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |